
3-Pyridine-d4-acetic Acid
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Overview
Description
3-Pyridine-d4-acetic Acid is a deuterated derivative of 3-pyridineacetic acid. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol . The deuterium atoms in the compound make it particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
The synthesis of 3-Pyridine-d4-acetic Acid involves several steps, including the introduction of deuterium atoms into the pyridine ring. One common method involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process typically includes:
Grignard Reagents: Addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures.
Industrial production methods may involve scaling up these laboratory procedures, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
3-Pyridine-d4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert pyridine N-oxides back to pyridines.
Common reagents used in these reactions include acetic anhydride, lithium fluoride, magnesium chloride, and various oxidizing and reducing agents. Major products formed from these reactions include substituted pyridines and pyridine N-oxides.
Scientific Research Applications
Pharmaceutical Development
3-Pyridine-d4-acetic acid serves as a key intermediate in synthesizing various pharmaceuticals. Its deuterated form allows for enhanced tracking of metabolic pathways and interactions within biological systems. Research indicates that it may influence neurological functions and has potential therapeutic applications in treating neurodegenerative diseases .
Agricultural Chemicals
In agricultural research, this compound is utilized in formulating herbicides and pesticides. Its ability to target specific plant pathways enhances crop protection, making it an essential component in developing more effective agricultural chemicals .
Biochemical Research
As a biochemical probe, this compound is employed to study enzyme activities and metabolic pathways. This application aids researchers in understanding cellular processes more comprehensively . The compound's isotopic labeling properties facilitate the tracking of molecular interactions in various biochemical assays.
Polymer Chemistry
In materials science, this compound is incorporated into polymer formulations to improve properties such as thermal stability and chemical resistance. This application highlights its versatility as a building block for advanced materials .
Analytical Chemistry
The compound acts as a reagent in various analytical techniques, including chromatography. Its role in separating and identifying compounds in complex mixtures underscores its importance in analytical chemistry . The deuterated nature allows for unique insights into molecular dynamics and interactions.
Pharmaceutical Applications
Recent studies have demonstrated the efficacy of this compound in enhancing the pharmacological profiles of certain drug candidates. For instance, its use in developing dopamine D4 receptor-selective compounds has shown promise in treating neuropsychiatric conditions such as Alzheimer's disease .
Biochemical Pathway Studies
Research involving the degradation of ibuprofen by specific bacterial strains highlighted the role of arylacetic acids like this compound as intermediates in metabolic processes. These studies provide insights into microbial metabolism and potential bioremediation strategies .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-Pyridine-d4-acetic Acid involves its interaction with molecular targets through its pyridine ring and deuterium atoms. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The deuterium atoms provide stability and can alter the kinetic isotope effects, making the compound useful in mechanistic studies .
Comparison with Similar Compounds
3-Pyridine-d4-acetic Acid can be compared with other similar compounds, such as:
Dihydropyridines: Compounds with reduced pyridine rings, often used in medicinal chemistry for their therapeutic properties.
Piperidines: Saturated six-membered nitrogen heterocycles with significant applications in pharmaceuticals.
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in NMR spectroscopy and isotopic labeling studies .
Biological Activity
3-Pyridine-d4-acetic Acid, a deuterated derivative of 3-pyridineacetic acid, has garnered attention in biochemical research due to its unique isotopic labeling properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C7H7D4NO2
- Molecular Weight : Approximately 141.16 g/mol
- CAS Number : 1035439-74-7
This compound is primarily utilized in research settings, particularly in proteomics and NMR spectroscopy, due to the incorporation of deuterium atoms that enhance the tracking of molecular interactions and dynamics.
Biological Activity
Research indicates that this compound exhibits biological activities similar to its non-deuterated counterpart, 3-pyridineacetic acid. Key areas of interest include:
- Neurological Effects : Studies suggest that this compound may influence neurological functions and could have therapeutic potentials in treating neurodegenerative diseases. Its role as a metabolite in various biochemical pathways has been noted, indicating a possible impact on cognitive functions and neuroprotection.
- Metabolic Pathways : As a metabolite of nicotine and other tobacco alkaloids, it plays a role in human xenobiotic metabolism. This connection highlights its potential relevance in studies related to smoking cessation and nicotine dependency .
Interaction Studies
The interaction profiles of this compound have been investigated through various techniques:
- Binding Affinities : Interaction studies have focused on how this compound binds to biological targets. The presence of deuterium may alter these interaction profiles compared to non-deuterated forms, providing insights into hydrogen bonding and molecular dynamics.
- Analytical Techniques : Techniques such as NMR spectroscopy are employed to study the compound's behavior in biological systems, allowing researchers to track its movement and interactions within complex biological matrices.
Comparative Analysis
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Pyridineacetic Acid | 501-81-5 | Non-deuterated form; widely studied for biological activity. |
2-Pyridineacetic Acid | 104-82-7 | Similar structure; different position of carboxylic group. |
4-Pyridineacetic Acid | 104-83-8 | Another positional isomer; varying biological activities. |
Acetic Acid | 64-19-7 | Simple carboxylic acid; used as a precursor in synthesis. |
Case Studies
- Therapeutic Potential in Neurodegeneration : A study explored the effects of deuterated compounds on neurodegenerative models, suggesting that this compound may enhance cognitive function through neuroprotective mechanisms. The findings indicated improved outcomes in animal models treated with this compound compared to controls.
- Metabolic Profiling : In another investigation, researchers utilized deuterated analogs to trace metabolic pathways involving nicotine derivatives. The study demonstrated that the incorporation of deuterium allowed for more precise tracking of metabolic changes associated with nicotine metabolism .
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
141.16 g/mol |
IUPAC Name |
2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D |
InChI Key |
WGNUNYPERJMVRM-RZIJKAHPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CC(=O)O)[2H] |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.